Palmitoyl thio-PC

Description

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCGLSWHABGOT-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921231 | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113881-60-0 | |

| Record name | 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Palmitoyl thio-PC: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

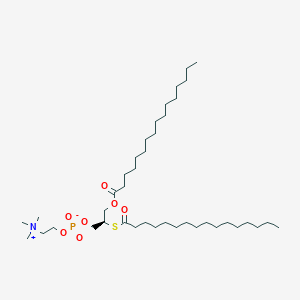

Palmitoyl (B13399708) thio-PC, formally known as 1-palmitoyl-2-thiopalmitoyl-sn-glycero-3-phosphocholine, is a synthetic thioester analog of phosphatidylcholine. This molecule serves as a valuable tool in lipid research, particularly as a chromogenic substrate for the enzymatic activity of phospholipase A2 (PLA2). The substitution of a thioester bond for the ester bond at the sn-2 position allows for a convenient spectrophotometric assay. Upon hydrolysis by PLA2, a free thiol group is exposed, which can then react with a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product, allowing for the quantification of enzyme activity. This guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols involving Palmitoyl thio-PC.

Structure and Chemical Properties

This compound possesses a glycerol (B35011) backbone with a palmitoyl group attached at the sn-1 position and a thiopalmitoyl group at the sn-2 position. The phosphocholine (B91661) headgroup is attached at the sn-3 position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 113881-60-0 | [1][2] |

| Molecular Formula | C₄₀H₈₀NO₇PS | [1][2] |

| Molecular Weight | 750.1 g/mol | [1][2] |

| Physical State | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

| Ethanol | 50 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Experimental Protocols

Synthesis of 1-Palmitoyl-2-thiopalmitoyl-sn-glycero-3-phosphocholine

A general method for the chiral synthesis of thioester analogs of phosphatidylcholine has been described, providing a pathway to obtain this compound. The synthesis of similar ether lipid analogs of phosphatidylcholines has also been detailed, which can be adapted for the synthesis of thio-PC derivatives.[3] A common strategy involves the acylation of a lysophospholipid at the sn-2 position with a thiopalmitoyl group.

General Synthetic Scheme:

References

Unraveling Palmitoylation: A Technical Guide to Detection and Measurement

For researchers, scientists, and drug development professionals, understanding protein palmitoylation—a crucial lipid modification—is paramount for deciphering cellular signaling and disease pathogenesis. This guide provides an in-depth exploration of the core principles and methodologies behind the colorimetric assays used to study this dynamic post-translational modification, with a specific focus on both the direct measurement of enzymatic activity that can cleave palmitate-like substrates and the detection of palmitoylated proteins.

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond, is a key regulator of protein trafficking, localization, stability, and activity. Dysregulation of this process is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, robust and quantitative methods to study palmitoylation are essential for advancing our understanding of its physiological roles and for the development of novel therapeutics.

This technical guide will delve into two primary types of colorimetric assays relevant to the study of palmitoylation:

-

Phospholipase A2 (PLA2) Activity Assay using Palmitoyl thio-PC: A direct enzymatic assay that utilizes a synthetic substrate, this compound, to measure the activity of enzymes like phospholipase A2 that can hydrolyze thioester bonds.

-

Acyl-Biotinyl Exchange (ABE) for the Detection of Palmitoylated Proteins: A widely used method to identify and quantify S-palmitoylated proteins from complex biological samples, which can be adapted for a colorimetric readout.

Measuring Thioester Bond Hydrolysis: The this compound Colorimetric Assay for PLA2 Activity

The this compound colorimetric assay is a specific and convenient method for measuring the activity of enzymes that can cleave thioester bonds, such as phospholipase A2 (PLA2).[1] This assay employs a chromogenic substrate, 1-O-hexadecyl-2-palmitoyl-thio-2-deoxy-sn-glycero-3-phosphorylcholine (this compound).

The core principle of this assay is the enzymatic hydrolysis of the thioester bond at the sn-2 position of the this compound substrate by an active enzyme.[1] This cleavage event releases a free thiol group. The newly generated thiol then reacts with a chromogenic disulfide reagent, typically 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the reaction mixture. This reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[1] The rate of color formation is directly proportional to the enzymatic activity.

Experimental Workflow

The general workflow for a this compound colorimetric assay is straightforward.

References

The Role of Thioester-Linked Palmitoylation in Lipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of thioester-linked palmitoylation in lipid research, with a specific focus on the utility of Palmitoyl (B13399708) thio-PC as a research tool and the broader significance of protein S-palmitoylation. This document will delve into the core concepts, experimental methodologies, and relevant signaling pathways, offering a comprehensive resource for professionals in the field.

Introduction to Thioester-Linked Palmitoylation

Palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a protein.[1] The most common form, S-palmitoylation, involves the covalent attachment of palmitate to the thiol group of a cysteine residue via a thioester bond.[2][3] This process is critical in regulating protein trafficking, localization to membrane domains, stability, and protein-protein interactions.[2][4][5] The dynamic nature of palmitoylation, with cycles of attachment and removal, acts as a molecular switch in various cellular signaling pathways.[1][2]

A key tool in studying lipid-protein interactions and enzyme activity is the use of synthetic substrates that mimic natural lipid structures. Palmitoyl thio-PC is one such tool, a chromogenic substrate specifically designed for assaying the activity of phospholipase A2 (PLA2).[6][7]

This compound: A Chromogenic Substrate for Phospholipase A2 (PLA2) Assays

This compound is a synthetic analog of phosphatidylcholine where the fatty acid at the sn-2 position is linked via a thioester bond.[7] This modification makes it a valuable tool for the colorimetric measurement of PLA2 activity.[7]

Principle of the PLA2 Assay

The assay is based on the hydrolysis of the thioester bond at the sn-2 position of this compound by PLA2. This reaction releases a free thiol group, which then reacts with a chromogenic reagent, typically 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[7] The rate of color formation is directly proportional to the PLA2 activity.

Experimental Protocol: Spectrophotometric PLA2 Assay

This protocol is adapted from methodologies described for thioester phospholipid substrates.[7]

Materials:

-

This compound

-

Phospholipase A2 (enzyme source)

-

Triton X-100

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Calcium Chloride (CaCl2)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Preparation: Prepare mixed micelles of this compound and Triton X-100 in Tris-HCl buffer. The molar ratio of Triton X-100 to the substrate is critical and should be optimized for the specific PLA2 being studied.

-

Reaction Mixture: In a microplate well or cuvette, combine the Tris-HCl buffer, CaCl2 (as PLA2s are often calcium-dependent), and DTNB solution.

-

Enzyme Addition: Add the PLA2 enzyme solution to the reaction mixture.

-

Initiate Reaction: Add the prepared this compound/Triton X-100 mixed micelles to the well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at a constant temperature. The rate of change in absorbance over time reflects the enzyme activity.

-

Data Analysis: Calculate the enzyme activity based on the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).

Protein S-Palmitoylation: A Key Regulator of Cellular Function

Beyond its use in synthetic substrates, the thioester linkage of palmitate to proteins is a fundamental biological process with wide-ranging implications.

The Palmitoylation-Depalmitoylation Cycle

Protein palmitoylation is a dynamic and reversible process controlled by two main families of enzymes:

-

Palmitoyl Acyltransferases (PATs): Also known as DHHC enzymes, these 23 enzymes catalyze the addition of palmitate to cysteine residues.[3][8]

-

Acyl-Protein Thioesterases (APTs) and Palmitoyl-Protein Thioesterases (PPTs): These enzymes are responsible for removing the palmitate group, reversing the modification.[8][9]

This enzymatic cycle allows for tight regulation of a protein's life cycle, including its synthesis, trafficking, and degradation.[1]

Biological Functions of Protein S-Palmitoylation

-

Membrane Trafficking and Localization: Palmitoylation increases the hydrophobicity of a protein, promoting its association with cellular membranes and facilitating its transport between compartments like the Golgi apparatus and the plasma membrane.[1][4]

-

Protein Stability and Function: The addition of palmitate can influence protein conformation and stability.[2][4]

-

Signaling Pathways: Palmitoylation is crucial for the proper functioning of numerous signaling proteins, including G-protein coupled receptors and kinases.[10] Dysregulation of palmitoylation has been implicated in various diseases, including cancer and neurological disorders.[2][3]

Investigating Protein Palmitoylation: Acyl-Resin Assisted Capture (Acyl-RAC)

A widely used method to identify and quantify palmitoylated proteins is Acyl-Resin Assisted Capture (Acyl-RAC).[3][4][8][11]

Experimental Protocol: Acyl-RAC

This protocol provides a general overview of the Acyl-RAC workflow.[4][8]

Materials:

-

Cell or tissue lysate

-

N-ethylmaleimide (NEM) to block free thiols

-

Hydroxylamine (B1172632) (HA) to cleave thioester bonds

-

Thiopropyl sepharose beads (or similar thiol-reactive resin)

-

Dithiothreitol (DTT) for elution

-

Mass spectrometer for protein identification and quantification

Procedure:

-

Lysis and Thiol Blocking: Lyse cells or tissues in a buffer containing NEM to block all free cysteine residues.

-

Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of palmitoylated cysteines, exposing a free thiol group.

-

Capture: Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the proteins that were previously palmitoylated.

-

Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the resin using a reducing agent like DTT.

-

Analysis: Identify and quantify the eluted proteins using mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative data related to the study of protein palmitoylation.

| Parameter | Value/Observation | Research Context | Reference |

| Palmitoylated Proteins in Mammalian Brain | Over 600 identified | Systematic and unbiased proteomic studies | [3][8] |

| PPT1 Substrates at the Synapse | ~10% of palmitoylated synaptic proteins | Proteomic screen to identify substrates of the depalmitoylating enzyme PPT1 | [8] |

| Validated PPT1 Substrates | 138 proteins | Secondary screen using recombinant PPT1 as the depalmitoylating agent | [8][11] |

| PPT Activity in INCL Patients | <4% of control lymphoblasts | Enzymatic assay for the diagnosis of infantile neuronal ceroid lipofuscinosis | [12] |

| PPT Activity in INCL Carriers | 74% of control activity | Enzymatic assay for the diagnosis of infantile neuronal ceroid lipofuscinosis | [12] |

Visualizing Workflows and Pathways

Workflow for PLA2 Assay using this compound

Caption: Workflow for the spectrophotometric assay of PLA2 activity.

The Protein Palmitoylation and Depalmitoylation Cycle

Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.

Acyl-Resin Assisted Capture (Acyl-RAC) Workflow

Caption: Workflow for identifying palmitoylated proteins using Acyl-RAC.

References

- 1. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function | PLOS Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Palmitoylation Links Cytosol-Membrane Shuttling of Acyl-protein Thioesterase-1 and Acyl-protein Thioesterase-2 with That of Proto-oncogene H-Ras Product and Growth-associated Protein-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function | PLOS Biology [journals.plos.org]

- 12. Enzymatic and molecular biological analysis of palmitoyl protein thioesterase deficiency in infantile neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Palmitoyl Thio-PC in the Study of Enzyme Kinetics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1-palmitoyl-2-thiopalmitoyl-sn-glycero-3-phosphocholine (Palmitoyl thio-PC) in the study of enzyme kinetics. This chromogenic substrate analog has become an invaluable tool for the continuous monitoring of lipolytic enzyme activity, particularly in the context of drug discovery and high-throughput screening. We will delve into the core principles of its use, present relevant quantitative data, provide detailed experimental protocols, and visualize key pathways and workflows.

Introduction to Palmitoyl (B13399708) Thio-PC

This compound is a synthetic analog of phosphatidylcholine where the ester bond at the sn-2 position is replaced with a thioester bond.[1][2] This modification is central to its utility as a chromogenic substrate. The hydrolysis of this thioester linkage by specific enzymes, such as Phospholipase A2 (PLA2), releases a free thiol.[2][3] This thiol then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), in a rapid colorimetric reaction to produce the bright yellow 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 412 nm.[2][3] The rate of color formation is directly proportional to the rate of enzyme-catalyzed hydrolysis, allowing for a continuous and convenient spectrophotometric assay of enzyme activity.[1][2]

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 113881-60-0 | [2][4] |

| Molecular Formula | C40H80NO7PS | [2][4] |

| Molecular Weight | 750.1 g/mol | [2][4] |

| Purity | ≥98% | [2][5] |

| Formulation | Crystalline solid | [5] |

| Storage | -20°C | [5] |

Key Enzyme Targets for this compound

While this compound is a specific substrate, its primary application is in the study of enzymes that cleave the sn-2 acyl chain of phospholipids (B1166683).

Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[6][7] This reaction is a critical step in numerous physiological and pathological processes, including inflammation, by initiating the arachidonic acid cascade.[6][8] this compound is an excellent substrate for many forms of PLA2, including secretory PLA2s (sPLA2) like that found in bee venom.[2][3][9] However, it is generally not a suitable substrate for cytosolic PLA2 (cPLA2), which exhibits a preference for substrates containing arachidonic acid at the sn-2 position.[6][7]

The use of this compound in a mixed micelle system, often with a detergent like Triton X-100, is a common method to present the substrate to the enzyme in a biochemically relevant manner.[2][3]

Palmitoyl-Protein Thioesterase 1 (PPT1)

Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal hydrolase responsible for removing palmitate groups from cysteine residues of S-palmitoylated proteins.[10][11][12] This process, known as depalmitoylation, is crucial for regulating protein trafficking, stability, and function.[13] Deficiencies in PPT1 lead to the neurodegenerative lysosomal storage disease, infantile neuronal ceroid lipofuscinosis (INCL).[12][14] While the natural substrates for PPT1 are palmitoylated proteins, the fundamental thioester chemistry is similar. Assays for PPT1 typically utilize synthetic palmitoylated peptides as substrates.[14] Although this compound is not a direct substrate for PPT1, understanding the kinetics of thioester cleavage is central to the field.

Quantitative Kinetic Data

| Enzyme Source | Substrate | Km | Vmax | Assay Conditions | Reference |

| Bee Venom PLA2 | Diheptanoyl Thio-PC | Not Specified | Not Specified | 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100 | [6] |

| Bee Venom PLA2 | Phosphatidylcholine | 0.75 nmol | 200 units/min/mg | Not Specified | [15] |

Note: One unit of enzyme is defined as the amount that hydrolyzes one µmol of substrate per minute at 25°C.[6] The Vmax was observed to change from 200 to 50 units/min/mg in the presence of the noncompetitive inhibitor melittin, while the Km remained unchanged.[15]

Experimental Protocols

This section provides a detailed methodology for a typical PLA2 enzyme kinetic assay using a thio-PC substrate in a 96-well plate format, adapted from commercially available kits.[6][7]

Reagent Preparation

-

PLA2 Assay Buffer (1X):

-

25 mM Tris-HCl, pH 7.5

-

10 mM CaCl2

-

100 mM KCl

-

0.3 mM Triton X-100

-

Preparation: Dilute a 10X stock solution with HPLC-grade water.[6] Store at 4°C.

-

-

This compound Substrate Solution:

-

Evaporate the organic solvent from the this compound vial under a gentle stream of nitrogen gas.

-

Reconstitute the lipid film in 1X PLA2 Assay Buffer to the desired final concentration (e.g., 1-2 mM).

-

Vortex vigorously until the solution is clear and homogenous to ensure complete micelle formation and avoid high background absorbance.[6] This solution should be prepared fresh, but can be stored at -20°C for up to two weeks.[6]

-

-

DTNB Solution:

-

Prepare a stock solution of DTNB (e.g., 100 mM) in a suitable buffer like 0.1 M potassium phosphate, pH 7.0.

-

For the assay, dilute the stock solution in the 1X PLA2 Assay Buffer to the desired final concentration (typically 0.1-0.2 mM in the final reaction volume).

-

-

Enzyme Solution:

-

Prepare a stock solution of the PLA2 enzyme in a suitable buffer.

-

On the day of the experiment, prepare serial dilutions of the enzyme in cold 1X PLA2 Assay Buffer to determine the optimal concentration that yields a linear reaction rate.

-

Assay Procedure

-

Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (no substrate), positive controls (known enzyme concentration), and test samples (unknowns or inhibitor screens).

-

Reagent Addition:

-

To each well of a 96-well microplate, add the components in the following order:

-

50 µL of 1X PLA2 Assay Buffer.

-

10 µL of the sample, inhibitor, or buffer.

-

10 µL of the DTNB solution.

-

20 µL of the enzyme dilution (or buffer for no-enzyme controls).

-

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding 200 µL of the this compound substrate solution to each well.[7]

-

Mix the plate gently for 30 seconds.

-

-

Kinetic Measurement:

Data Analysis

-

Calculate the Rate of Reaction (ΔA/min): For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate.

-

Correct for Background: Subtract the rate of the no-enzyme blank wells from the rates of all other wells. This corrects for any non-enzymatic hydrolysis of the substrate.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

-

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * Vtotal / Venzyme

-

Where:

-

ε is the molar extinction coefficient of TNB (10.66 mM-1cm-1 at 414 nm).[6]

-

l is the path length of the sample in the well (cm).

-

Vtotal is the total reaction volume in the well (mL).

-

Venzyme is the volume of the enzyme solution added (mL).

-

-

Visualizations: Pathways and Workflows

PLA2 Signaling and the Arachidonic Acid Cascade

The hydrolysis of membrane phospholipids by PLA2 is a key initiating step for the production of a wide array of bioactive lipid mediators.

Caption: The PLA2 signaling pathway, initiating the arachidonic acid cascade.

Experimental Workflow for PLA2 Kinetic Assay

The following diagram outlines the key steps in performing a kinetic analysis of PLA2 using this compound.

Caption: Workflow for a continuous spectrophotometric PLA2 assay.

Michaelis-Menten Kinetics Relationship

This diagram illustrates the fundamental relationship between substrate concentration and enzyme reaction velocity, which is determined in these assays.

Caption: Logical relationship of components in Michaelis-Menten enzyme kinetics.

Conclusion and Applications in Drug Development

This compound and similar thio-substrates offer a robust, reliable, and continuous method for assaying the activity of lipolytic enzymes like PLA2. The simplicity and adaptability of the colorimetric readout make it particularly well-suited for high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. By providing a direct kinetic measurement, this tool allows researchers to elucidate mechanisms of inhibition (e.g., competitive vs. non-competitive), determine inhibitor potency (IC50), and conduct structure-activity relationship (SAR) studies. As enzymes like PLA2 are implicated in a host of inflammatory diseases, the use of this compound is a critical technology in the development of new therapeutic agents.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. scbt.com [scbt.com]

- 5. biocompare.com [biocompare.com]

- 6. abcam.com [abcam.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gentaur.com [gentaur.com]

- 10. proteopedia.org [proteopedia.org]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Palmitoyl-protein thioesterase, an enzyme implicated in neurodegeneration, is localized in neurons and is developmentally regulated in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic and molecular biological analysis of palmitoyl protein thioesterase deficiency in infantile neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Melittin binds to secretory phospholipase A2 and inhibits its enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chromogenic Potential of Palmitoyl thio-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic properties of 1-palmitoyl-2-thiophosphatidylcholine (Palmitoyl thio-PC), a crucial tool for researchers and scientists in the field of lipid biochemistry and drug development. This document details the underlying principles of its application in enzymatic assays, presents key quantitative data, and offers comprehensive experimental protocols.

Core Principle: A Chromogenic Substrate for Phospholipase A2

This compound serves as a chromogenic substrate for phospholipase A2 (PLA2), an enzyme that catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. The unique feature of this compound is the substitution of the oxygen atom with a sulfur atom in the ester linkage at the sn-2 position, creating a thioester bond.

The enzymatic action of PLA2 on this compound cleaves this thioester bond, releasing a free thiol group. This thiol readily reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction product is a vibrant yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which exhibits a strong absorbance at a specific wavelength, allowing for the quantitative measurement of PLA2 activity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound chromogenic assay.

| Parameter | Value | Reference |

| Absorbance Maximum (λmax) of TNB | 412 nm | [1][2] |

| Molar Extinction Coefficient (ε) of TNB | 13,600 - 14,150 M⁻¹cm⁻¹ | [3][4] |

| Adjusted Extinction Coefficient for Plate Reader | 10.0 - 10.66 mM⁻¹ | [5][6] |

Table 1: Spectrophotometric Properties of the TNB Anion

| Enzyme | Substrate | Km | Vmax | Reference |

| Cobra Venom PLA2 | Thio-PC | ~0.1 mol fraction | 440 µmol min⁻¹ mg⁻¹ | [7] |

Table 2: Kinetic Parameters of Phospholipase A2 with Thio-PC Substrate

Experimental Protocols

This section provides a generalized protocol for a continuous spectrophotometric assay of PLA2 activity using this compound. This protocol is based on methodologies described in various research articles and commercial assay kits.[6]

Materials:

-

This compound

-

Phospholipase A2 (e.g., from bee venom or pancreas)

-

DTNB (Ellman's Reagent)

-

Triton X-100

-

Tris-HCl buffer

-

Calcium Chloride (CaCl₂)

-

Potassium Chloride (KCl)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412-414 nm

Reagent Preparation:

-

Assay Buffer: Prepare a 25 mM Tris-HCl buffer (pH 7.5) containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.

-

Substrate Solution: Dissolve this compound in the Assay Buffer to achieve the desired final concentration (e.g., 1.66 mM). Vortex until the solution is clear to ensure complete solubilization of the mixed micelles.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in an appropriate buffer such as 0.4 M Tris-HCl, pH 8.0.

-

Enzyme Solution: Prepare a stock solution of PLA2 and dilute it with the Assay Buffer to the desired concentration just before use.

Assay Procedure:

-

Reaction Mixture Preparation: In a cuvette or a microplate well, combine the Assay Buffer, Substrate Solution, and DTNB solution. The final concentration of DTNB is typically around 0.1 mM.

-

Enzyme Addition: Initiate the reaction by adding the diluted PLA2 enzyme solution to the reaction mixture.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412-414 nm at a constant temperature (e.g., 25°C or 37°C). Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of TNB to convert the rate of change in absorbance to the rate of product formation, which corresponds to the PLA2 activity.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction pathway and the experimental workflow.

Applications in Drug Development

The chromogenic assay utilizing this compound is a valuable tool in drug development for the screening and characterization of PLA2 inhibitors. The simplicity, reliability, and continuous nature of this assay make it suitable for high-throughput screening of large compound libraries to identify potential drug candidates that modulate PLA2 activity. Furthermore, it allows for detailed kinetic studies to understand the mechanism of inhibition of promising lead compounds.

Conclusion

This compound stands as a robust and versatile tool for the study of phospholipase A2. Its distinct chromogenic properties, coupled with a well-defined reaction mechanism, provide a reliable and straightforward method for quantifying enzyme activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

- 1. biochemazone.com [biochemazone.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. content.abcam.com [content.abcam.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Kinetic analysis of the dual phospholipid model for phospholipase A2 action - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoyl Thio-PC and Other Thioester Probes: A Technical Guide to Investigating Protein Depalmitoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, a reversible lipid modification, is a critical regulator of protein localization, stability, and function. The dynamic nature of this post-translational modification, governed by the interplay of palmitoyl (B13399708) acyltransferases (PATs) and depalmitoylating enzymes, plays a pivotal role in numerous signaling pathways implicated in health and disease. Consequently, robust tools for investigating the activity of depalmitoylating enzymes, such as acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs), are indispensable for advancing our understanding of these processes and for the development of novel therapeutics. This technical guide provides an in-depth overview of thioester-based chemical probes, including the conceptual application of molecules like Palmitoyl thio-PC and the practical use of advanced fluorescent substrates, for the characterization of depalmitoylation. We present detailed experimental protocols for key assays, summarize quantitative data for easy comparison, and provide visual diagrams of pertinent signaling pathways and experimental workflows to empower researchers in this dynamic field.

Introduction to Protein Depalmitoylation

S-palmitoylation is the covalent attachment of the 16-carbon fatty acid, palmitic acid, to cysteine residues within a protein via a thioester linkage.[1][2] Unlike other forms of lipidation, S-palmitoylation is reversible, allowing for dynamic regulation of a protein's interaction with cellular membranes and its participation in signaling complexes.[3][4] The removal of palmitate, or depalmitoylation, is catalyzed by a family of enzymes including acyl-protein thioesterases (APTs), such as APT1 and APT2, and palmitoyl-protein thioesterases (PPTs), like the lysosomal PPT1.[1][5] Dysregulation of this enzymatic activity has been linked to various pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[2][6]

Investigating the activity of these "eraser" enzymes is crucial for dissecting their roles in cellular signaling and for identifying potential therapeutic targets. Chemical probes that mimic the thioester linkage of palmitoylated proteins are invaluable tools for such investigations.

Thioester-Based Probes for Measuring Depalmitoylase Activity

The core principle behind using thioester-based probes is the enzymatic cleavage of the thioester bond by a depalmitoylase, which then directly or indirectly generates a detectable signal.

Conceptual Framework: this compound

This compound (1-palmitoyl-2-(S-palmitoyl)-1-mercapto-ethyl-phosphocholine) is a well-established chromogenic substrate for phospholipase A2 (PLA2).[7] In PLA2 assays, the hydrolysis of the thioester bond at the sn-2 position releases a free thiol. This thiol then reacts with Ellman's reagent (DTNB) to produce a quantifiable yellow-colored product.[7]

While primarily used for PLA2, the principle of using a thioester-containing molecule to measure enzymatic hydrolysis can be conceptually extended to protein depalmitoylases. A hypothetical assay would involve incubating the depalmitoylating enzyme with a thioester-containing substrate, followed by detection of the released thiol. However, the direct use of this compound as a substrate for APTs or PPTs is not well-documented in the scientific literature, and its suitability would depend on enzyme specificity.

Fluorogenic Thioester Substrates

More specific and sensitive tools have been developed for directly measuring the activity of protein depalmitoylases. These often take the form of fluorogenic probes where the thioester linkage "cages" a fluorescent molecule.

DPPs are small-molecule fluorophores that are activated by the enzymatic removal of a palmitoyl group from a cysteine residue.[8][9] The probe design typically involves a palmitoylated cysteine tethered to a pro-fluorescent molecule.[8] Upon cleavage of the thioester bond by a depalmitoylase like APT1 or APT2, a self-immolative linker is triggered, leading to the release of the fluorescent reporter.[8] Different generations of DPPs have been developed with varying lipid chain lengths to improve solubility and cell permeability.[10]

This fluorogenic substrate is specifically designed for assaying the activity of PPT1.[6][11] The assay is a two-step process:

-

PPT1 cleaves the thioester bond, releasing palmitate.

-

A second enzyme, β-glucosidase, hydrolyzes the resulting intermediate to release the highly fluorescent 4-methylumbelliferone.[6]

This method is sensitive and has been adapted for high-throughput screening of PPT1 inhibitors and for diagnostic purposes.[6]

Quantitative Data for Depalmitoylation Probes

The following table summarizes key quantitative data from studies utilizing fluorogenic depalmitoylation probes. This information is critical for experimental design and data interpretation.

| Probe/Substrate | Enzyme(s) | Assay Type | Key Parameters | Reference(s) |

| DPP-1, -2, -3 | APT1, APT2 | In vitro fluorescence | Probe: 5 µM; Enzyme: 50 nM | [8] |

| DPP-2, DPP-5 | Endogenous APTs | Live-cell imaging | Probe: 1-5 µM | [10][12] |

| RDP-2 | Endogenous APTs | Live-cell imaging | Probe: 1 µM | [13] |

| MU-6S-Palm-βGlc | PPT1 | In vitro fluorescence | Substrate: 0.64 mM | [1][6] |

| Palmostatin B | Pan-depalmitoylase inhibitor | In vitro and cellular | IC50 < 5 nM for APTs | [14] |

| ML348 / ML349 | APT1 / APT2 selective inhibitors | Cellular assays | Used to probe isoform specificity | [13] |

Key Signaling Pathways Regulated by Depalmitoylation

The dynamic nature of palmitoylation is central to the regulation of several critical signaling pathways. Thioester-based probes are instrumental in studying the enzymatic control of these processes.

Ras Signaling

The localization and function of Ras GTPases, key regulators of cell growth and proliferation, are dependent on a cycle of palmitoylation and depalmitoylation. Palmitoylation at the Golgi apparatus targets Ras to the plasma membrane, where it can engage downstream effectors.[3] Depalmitoylation by APTs allows Ras to return to the Golgi, completing the cycle.[3] Investigating APT activity with probes like DPPs can shed light on the regulation of Ras trafficking and signaling in cancer.

G-Protein Signaling

The membrane association and signaling capacity of certain G-protein alpha subunits are also regulated by reversible palmitoylation. This modification influences their interaction with G-protein coupled receptors (GPCRs) and downstream effectors. APT1 was initially identified based on its ability to depalmitoylate Gα subunits.[3]

Experimental Protocols

Detailed methodologies are essential for the successful application of these chemical tools.

Protocol 1: In Vitro Depalmitoylase Assay Using a Fluorescent Probe (DPP)

This protocol is adapted for measuring the kinetic activity of purified recombinant APTs.[12]

Materials:

-

Purified recombinant APT1 or APT2

-

Depalmitoylation Probe (e.g., DPP-2)

-

HEPES Buffer (20 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, pH 7.4)

-

384-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Warm HEPES buffer to 37°C.

-

Prepare a 7.5 µM solution of DPP-2 in HEPES buffer.

-

Add 50 µL of the DPP-2 solution to each well of the 384-well plate.

-

Equilibrate the plate at 37°C in the plate reader for 5 minutes.

-

Prepare a 150 nM solution of recombinant APT1 or APT2 in HEPES buffer. For a negative control, use HEPES buffer alone.

-

Using a multi-channel pipette, add 25 µL of the enzyme solution (or buffer control) to the wells. The final concentrations will be 5 µM DPP-2 and 50 nM APT.

-

Immediately begin kinetic measurements of fluorescence intensity (e.g., λex 490 nm, λem 545 nm) every 30 seconds until the signal plateaus.

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase over time.

Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC) for Identifying Depalmitoylated Proteins

Acyl-RAC is a widely used method to enrich for proteins that were endogenously palmitoylated.[1][15] This protocol can be used to compare the palmitoylation status of proteins between wild-type and enzyme-knockout cells to identify substrates.

Materials:

-

Cell or tissue lysates

-

Blocking Buffer (50 mM HEPES, 1 mM EDTA, 2.5% SDS, pH 7.5)

-

N-ethylmaleimide (NEM)

-

Thiopropyl Sepharose beads

-

Hydroxylamine (B1172632) (HA) solution (0.5 M, pH 7.5)

-

Elution Buffer (Blocking buffer + 100 mM DTT)

-

Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

-

Lysate Preparation & Disulfide Reduction: Homogenize cells or tissues in Blocking Buffer. Reduce disulfide bonds by adding TCEP to a final concentration of 25 mM and incubating for 1 hour at 55°C.

-

Blocking Free Thiols: Cool lysates to room temperature. Add NEM to a final concentration of 50 mM to block all free cysteine residues. Incubate for 3 hours at room temperature.

-

Protein Precipitation: Precipitate proteins using chloroform/methanol to remove excess NEM.

-

Thioester Cleavage and Capture: Resuspend the protein pellet in a binding buffer. Divide the sample into two aliquots.

-

+HA sample: Treat with 0.5 M hydroxylamine (HA) to cleave palmitoyl-thioester bonds, exposing the previously palmitoylated cysteines.

-

-HA sample (Negative Control): Treat with a control buffer (e.g., Tris).

-

-

Incubate both samples with Thiopropyl Sepharose beads. The newly exposed thiols in the +HA sample will covalently bind to the beads.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using Elution Buffer containing DTT.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting for specific candidates, or by mass spectrometry for proteome-wide identification of depalmitoylase substrates.[1][15]

Conclusion

The investigation of protein depalmitoylation is a rapidly evolving field with significant implications for cell biology and medicine. While the direct application of this compound to protein depalmitoylase assays is not established, the underlying principle of using thioester-containing molecules as probes is sound and has been successfully implemented in the form of sophisticated fluorogenic substrates like DPPs and MU-6S-Palm-βGlc. These tools, in conjunction with established proteomic methods such as Acyl-RAC, provide a powerful arsenal (B13267) for researchers to quantify depalmitoylase activity, identify enzyme substrates, and delineate the role of dynamic palmitoylation in complex signaling networks. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust experiments aimed at unraveling the complexities of protein depalmitoylation.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Frontiers | Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration [frontiersin.org]

- 3. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic protein depalmitoylation by acyl protein thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. A fluorescent probe for cysteine depalmitoylation reveals dynamic APT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescent probe for cysteine depalmitoylation reveals dynamic APT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Fluorescent Probe with Improved Water Solubility Permits the Analysis of Protein S-Depalmitoylation Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human recombinant palmitoyl protein thioesterase-1 (PPT1) for preclinical evaluation of enzyme replacement therapy for infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Michael addition-based probes for ratiometric fluorescence imaging of protein S-depalmitoylases in live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Microplate Reader Assay for Phospholipase A2 Using Palmitoyl Thio-PC

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of phospholipase A2 (PLA2) enzymes and the screening of their inhibitors.

Introduction:

Phospholipase A2 (PLA2) enzymes play a crucial role in various physiological processes by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids and lysophospholipids.[1][2] One of the key fatty acids released is arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3][4][5] Consequently, PLA2 is a significant target for the development of therapeutics for inflammatory diseases.[2] This application note provides a detailed protocol for a colorimetric PLA2 assay using a palmitoyl (B13399708) thio-PC analog as a substrate, optimized for a 96-well microplate reader format. The assay relies on the cleavage of the thioester bond at the sn-2 position by PLA2, which generates a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring the absorbance at 414 nm.[6][7]

Signaling Pathway of Phospholipase A2

PLA2 is a central enzyme in the arachidonic acid signaling cascade. Upon cell stimulation by various agonists, cytosolic PLA2 (cPLA2) is activated and translocates to the membrane.[5] There, it hydrolyzes membrane phospholipids, releasing arachidonic acid.[1][4] The liberated arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[3][4]

Experimental Protocol

This protocol is adapted from commercially available colorimetric PLA2 assay kits.[6][7]

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| PLA2 Assay Buffer (10X) | e.g., Abcam | ab133089 | -20°C |

| DTNB | e.g., Abcam | ab133089 | -20°C |

| Diheptanoyl Thio-PC (Substrate) | e.g., Abcam | ab133089 | -20°C |

| Bee Venom PLA2 (Positive Control) | e.g., Abcam | ab133089 | -20°C |

| 96-Well Microplate (clear, flat-bottom) | Standard lab supplier | - | Room Temperature |

| Microplate Reader | - | - | - |

Reagent Preparation

1. 1X PLA2 Assay Buffer: Dilute the 10X PLA2 Assay Buffer concentrate with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water to make 30 mL of 1X buffer.[6] The final buffer composition should be 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[6]

2. DTNB Solution: Reconstitute one vial of lyophilized DTNB with 1 mL of 1X PLA2 Assay Buffer.

3. Substrate Solution (1.66 mM Diheptanoyl Thio-PC): Reconstitute one vial of lyophilized Diheptanoyl Thio-PC substrate with 12 mL of 1X PLA2 Assay Buffer.[6] Vortex thoroughly until the solution is clear to avoid high background absorbance.[6]

4. Positive Control (Bee Venom PLA2): Prepare a working solution of Bee Venom PLA2 by diluting the stock solution in 1X PLA2 Assay Buffer. The final concentration should be such that it yields an absorbance increase of approximately 0.01 to 0.1 per minute.[6]

5. Sample Preparation: Samples containing PLA2 should be diluted in 1X PLA2 Assay Buffer to ensure the enzymatic activity falls within the linear range of the assay.[6] Samples must be free of particulates and interfering substances like thiols.[7]

Assay Procedure

The following workflow outlines the steps for performing the PLA2 assay in a 96-well microplate.

Plate Setup:

| Well Type | Content | Volume (µL) |

| Blank | 1X PLA2 Assay Buffer | 10 |

| Positive Control | Diluted Bee Venom PLA2 | 10 |

| Sample | Diluted Sample | 10 |

| DTNB | DTNB Solution | 10 (to all wells) |

| Substrate | Substrate Solution | 200 (to all wells) |

| Total Volume | 220 |

Assay Steps:

-

Add 10 µL of DTNB solution to each well of a 96-well microplate.

-

Add 10 µL of the sample, positive control, or blank (1X PLA2 Assay Buffer) to the appropriate wells.

-

Initiate the reaction by adding 200 µL of the Substrate Solution to all wells. It is recommended to use a multichannel pipette for this step to ensure simultaneous reaction initiation.[6]

-

Mix the contents of the plate gently by shaking for 30 seconds.

-

Immediately place the plate in a microplate reader and measure the absorbance at 414 nm.

-

Take readings every minute for 10-30 minutes to obtain the reaction kinetics.

Data Analysis

-

Calculate the rate of reaction (ΔA/min): For each well, subtract the initial absorbance reading from the final absorbance reading and divide by the time interval in minutes.

-

Correct for background: Subtract the rate of the blank wells from the rate of the sample and positive control wells.

-

Calculate PLA2 Activity: Use the following formula to determine the PLA2 activity in the samples.

PLA2 Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Pathlength (cm) * Sample Volume (mL))

Where:

-

ΔA/min is the rate of absorbance change per minute.

-

Total Assay Volume is 0.22 mL.

-

Pathlength is the pathlength of the solution in the well (typically provided by the microplate manufacturer, often around 0.784 cm for a 200 µL volume).[7]

-

Sample Volume is 0.01 mL.

-

Expected Results and Performance Characteristics

The assay is sensitive enough to detect PLA2 activity in the range of 0.02 to 0.2 µmol/min/mL.[6][7] The intra-assay and inter-assay coefficients of variation are typically low, demonstrating good reproducibility.[6]

| Parameter | Typical Value | Reference |

| Detection Range | 0.02 - 0.2 µmol/min/mL | [6][7] |

| Intra-Assay CV | 2.5% | [6] |

| Inter-Assay CV | 4.2% | [6] |

| Wavelength | 405 or 414 nm | [6][7] |

| DTNB Extinction Coefficient | 10.66 mM⁻¹ (adjusted for pathlength) | [6][7] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Incomplete dissolution of substrate. | Vortex the substrate solution until it is completely clear.[6] |

| Contaminated reagents. | Use fresh, high-purity water and reagents. | |

| Low Signal | Low enzyme activity in the sample. | Concentrate the sample or use a larger sample volume. |

| Inactive enzyme. | Ensure proper storage and handling of the enzyme. | |

| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and a multichannel pipette for substrate addition. |

| Temperature fluctuations. | Ensure all reagents and the plate are at a consistent temperature. |

Conclusion

The Palmitoyl thio-PC based colorimetric assay provides a robust, sensitive, and high-throughput method for measuring PLA2 activity in a microplate reader format. This protocol is suitable for screening PLA2 inhibitors and for studying the enzyme kinetics in various biological samples. The detailed steps and data analysis guidelines provided in this application note will enable researchers to implement this assay effectively in their laboratories.

References

- 1. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Throughput Colorimetric Assay for Phospholipase A2 (PLA2) Activity using Palmitoyl thio-PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes play a critical role in various physiological processes, including inflammation, signal transduction, and metabolism, by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids.[1][2] This reaction releases a free fatty acid, often arachidonic acid, a precursor to pro-inflammatory eicosanoids, and a lysophospholipid.[1][2] Consequently, PLA2 is a significant target for drug discovery in the context of inflammatory diseases. This application note provides a detailed protocol for a sensitive and continuous colorimetric assay for PLA2 activity using 1-palmitoyl-2-(S-thio-palmitoyl)-sn-glycero-3-phosphocholine (Palmitoyl thio-PC) as a substrate. The assay is suitable for high-throughput screening of potential PLA2 inhibitors.

The assay principle is based on the hydrolysis of the thioester bond at the sn-2 position of this compound by PLA2. This enzymatic cleavage releases a free thiol group, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation, which is directly proportional to PLA2 activity, can be continuously monitored by measuring the increase in absorbance at 412 nm.[3][4]

Signaling Pathway and Experimental Workflow

The enzymatic reaction and detection principle are illustrated below.

Caption: Workflow of the PLA2 assay using this compound.

Materials and Methods

Reagents and Equipment

-

PLA2 Enzyme: Purified PLA2 from a relevant source (e.g., bee venom PLA2 for a positive control and standard curve generation).

-

Substrate: 1-palmitoyl-2-(S-thio-palmitoyl)-sn-glycero-3-phosphocholine (this compound).

-

Detection Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors.

-

Microplate: 96-well clear, flat-bottom microplate.

-

Microplate Reader: Capable of measuring absorbance at 412 nm.

-

Pipettes: Calibrated single and multichannel pipettes.

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of 250 mM Tris-HCl (pH 7.5), 1 M CaCl₂, 1 M KCl, and 3 mM Triton X-100. The final assay buffer is prepared by diluting the stock solutions to the desired concentrations.

-

This compound Substrate Solution (1.5 mM): Prepare the substrate solution fresh for each experiment. If the substrate is in an organic solvent, evaporate the solvent under a stream of nitrogen. Reconstitute the lipid film in the assay buffer by vortexing until the solution is clear.

-

DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect the solution from light.

-

PLA2 Standard Stock Solution (e.g., 1 mg/mL): Reconstitute lyophilized PLA2 in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Standard Curve Generation

A standard curve is essential for quantifying the PLA2 activity in unknown samples. A dilution series of a known concentration of PLA2 is used to correlate the rate of the reaction (change in absorbance) with the enzyme concentration.

-

Prepare PLA2 Standards: Perform serial dilutions of the PLA2 stock solution in cold assay buffer to obtain a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL).

-

Assay Setup: On a 96-well plate, add the following reagents in the specified order to each well:

-

Blank Wells: 20 µL of assay buffer.

-

Standard Wells: 10 µL of each PLA2 standard dilution and 10 µL of assay buffer.

-

Sample Wells: 10 µL of the unknown sample and 10 µL of assay buffer.

-

-

Add DTNB: Add 10 µL of 10 mM DTNB solution to all wells.

-

Initiate the Reaction: Add 200 µL of the 1.5 mM this compound substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every minute for 15-30 minutes.

Data Presentation: Standard Curve for PLA2 Activity

The rate of the reaction (milli-absorbance units per minute, mAU/min) is calculated from the linear portion of the kinetic curve for each PLA2 standard concentration.

| PLA2 Concentration (µg/mL) | Average Reaction Rate (mAU/min) | Standard Deviation |

| 0.0 | 5.2 | 0.8 |

| 0.1 | 15.8 | 1.2 |

| 0.2 | 30.5 | 2.1 |

| 0.4 | 62.1 | 3.5 |

| 0.6 | 90.7 | 4.8 |

| 0.8 | 121.3 | 6.2 |

| 1.0 | 150.9 | 7.5 |

A standard curve is generated by plotting the average reaction rate against the PLA2 concentration. This curve can then be used to determine the concentration of PLA2 in unknown samples.

Protocol for Screening PLA2 Inhibitors

This assay can be readily adapted for screening potential PLA2 inhibitors.

-

Prepare Inhibitor Solutions: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations may affect enzyme activity.

-

Assay Setup:

-

Control Wells: 10 µL of assay buffer + 10 µL of PLA2 solution.

-

Inhibitor Wells: 10 µL of inhibitor solution + 10 µL of PLA2 solution.

-

Vehicle Control Wells: 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells + 10 µL of PLA2 solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Add DTNB and Substrate: Add 10 µL of 10 mM DTNB and 200 µL of 1.5 mM this compound substrate solution to all wells.

-

Kinetic Measurement: Measure the absorbance at 412 nm as described for the standard curve generation.

-

Data Analysis: Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] * 100

Logical Diagram for Inhibitor Screening

Caption: Logical workflow for PLA2 inhibitor screening.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Signal | Substrate not fully dissolved | Vortex the substrate solution until it is clear before use.[1][4] |

| Contamination of reagents with thiols | Use fresh, high-purity reagents. Avoid using buffers containing thiols like DTT or β-mercaptoethanol.[1] | |

| Low Signal or No Activity | Inactive enzyme | Use a fresh aliquot of PLA2 enzyme. Ensure proper storage conditions. |

| Incorrect assay conditions | Verify the pH and composition of the assay buffer. Ensure the temperature is optimal for the specific PLA2 being used. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower concentration of PLA2 or dilute the sample. |

| Enzyme instability | Perform the assay immediately after preparing the enzyme dilutions. |

Conclusion

The colorimetric PLA2 assay using this compound as a substrate provides a robust, sensitive, and high-throughput method for measuring PLA2 activity and screening for potential inhibitors. The generation of a standard curve allows for the accurate quantification of enzyme activity, which is crucial for drug development and research applications. Careful preparation of reagents and adherence to the protocol will ensure reproducible and reliable results.

References

Application Note: Quantifying Phospholipase A2 Activity using a Palmitoyl thio-PC based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Assay

Phospholipase A2 (PLA2) enzymes are critical players in numerous signaling pathways, primarily by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid.[1][2][3] Arachidonic acid is a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes, making PLA2 a significant target in drug development for inflammatory diseases.[1][4]

This protocol details a continuous spectrophotometric assay for determining PLA2 activity. The assay utilizes a thio-phospholipid substrate, 1-palmitoyl-2-(6-thio)heptanoyl-sn-glycero-3-phosphocholine (Palmitoyl thio-PC), which mimics natural phospholipids. When PLA2 hydrolyzes the thioester bond at the sn-2 position, it releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.[5][6] The rate of TNB formation, which is directly proportional to PLA2 activity, can be monitored by measuring the increase in absorbance at approximately 412-414 nm.[5][7]

Required Materials and Reagents

Instrumentation

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412-414 nm in kinetic mode.

-

Adjustable pipettes.

-

Incubator or temperature-controlled plate reader (25°C or 37°C).

-

Nitrogen or Argon gas source.

-

Vortex mixer.

Reagents and Consumables

-

96-well flat-bottom microplates.

-

PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100, pH 7.5-8.0).

-

This compound substrate.

-

DTNB (Ellman's Reagent).

-

Purified water (HPLC-grade).

-

PLA2 enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate).

-

Positive Control (e.g., Bee Venom PLA2).

-

(Optional) PLA2 inhibitors for screening applications.

Experimental Protocols

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results. The following table provides instructions for preparing the key solutions.

| Reagent | Preparation Instructions | Storage & Stability |

| 1X PLA2 Assay Buffer | Dilute a 10X stock concentrate (e.g., 3 mL of 10X buffer with 27 mL of HPLC-grade water).[5][8] | Store at 4°C. Stable for at least one month. |

| DTNB Solution | Reconstitute lyophilized DTNB with HPLC-grade water to a final concentration of 10 mM.[8] | Store on ice, protected from light. Use within 8 hours.[8] |

| Substrate Solution | Evaporate the solvent from the this compound under a gentle stream of nitrogen.[5][8] Reconstitute the dried substrate with 1X PLA2 Assay Buffer to a final concentration (e.g., 1.66 mM).[8] Vortex until the solution is clear to prevent high background absorbance.[5][8] | Store at -20°C. Stable for at least two weeks after reconstitution.[5] |

| Positive Control | Dilute the stock Bee Venom PLA2 with 1X PLA2 Assay Buffer. The final concentration should yield an absorbance change of 0.01-0.1 per minute.[5][8] | Prepare fresh and store on ice for immediate use. |

| Sample Preparation | Samples (cell lysates, tissue homogenates) must be free of particulates.[5][8] If necessary, centrifuge at 10,000 x g for 15 minutes at 4°C.[9] Samples should be diluted in 1X Assay Buffer to ensure the activity falls within the linear range of the assay (ΔA/min between 0.01 and 0.1).[5][8] | Store on ice. If not assaying the same day, freeze at -80°C.[9] |

Assay Procedure (96-Well Plate Format)

-

Set up the plate: Prepare wells for Blanks (no enzyme), Positive Controls, and Samples. A typical layout is suggested below.

-

Add reagents: Add the components to the wells in the order specified in the table below.

-

Initiate the reaction: Start the enzymatic reaction by adding 200 µL of the Substrate Solution to all wells. Mix the plate gently.[5]

-

Measure absorbance: Immediately begin reading the absorbance at 414 nm (or 405-412 nm) every minute for at least 5-10 minutes using a plate reader set to the appropriate temperature (e.g., 25°C).

| Well Type | 1X Assay Buffer | DTNB Solution (10 mM) | Sample / Control |

| Blank | 20 µL | 10 µL | 0 µL |

| Positive Control | 10 µL | 10 µL | 10 µL (Diluted Bee Venom PLA2) |

| Sample | 10 µL | 10 µL | 10 µL (Diluted Sample) |

| Inhibitor Sample | 5 µL | 10 µL | 10 µL Sample + 5 µL Inhibitor |

| Note: Final reaction volume after adding 200 µL of substrate will be 230 µL. |

Data Analysis and Calculation of PLA2 Activity

The activity of PLA2 is calculated from the rate of increase in absorbance due to TNB production. This is achieved using the Beer-Lambert Law (A = εcl).

Step-by-Step Calculation

-

Determine the Rate of Absorbance Change (ΔA/min):

-

Plot absorbance vs. time for each well.

-

Identify the linear portion of the curve.

-

Calculate the slope of this linear portion to get the rate (ΔA/min).

-

Subtract the rate of the Blank wells from the rates of the Sample and Control wells to correct for non-enzymatic hydrolysis.

-

Corrected Rate (ΔA/min) = (ΔA/min)Sample - (ΔA/min)Blank

-

-

Calculate PLA2 Activity:

-

Use the following formula, which incorporates the Beer-Lambert law:

Activity (nmol/min/mL) = [ (ΔA/min) * Total Volume (mL) ] / [ ε * Path Length (cm) * Enzyme Volume (mL) ] * 10⁶

Where:

-

ΔA/min: The corrected rate of absorbance change per minute.

-

Total Volume: The total volume of the reaction in the well (e.g., 0.23 mL).

-

ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹ at 412 nm is a widely accepted value.[6][7][10] Note that some kits may provide a pathlength-adjusted value.[5][9]

-

Path Length (c): The light path length through the well. For many 96-well plates, this is not 1 cm. It must be measured or calculated based on the volume. If not known, a standard curve can be used, or a pathlength-adjusted extinction coefficient provided by a kit manufacturer should be used.

-

Enzyme Volume: The volume of the enzyme sample added to the well (e.g., 0.01 mL).

-

10⁶: Conversion factor from Moles to nanomoles.

-

Sample Data and Calculation

The following tables provide an example of raw data and the subsequent calculation of PLA2 activity.

Table 1: Sample Raw Absorbance Data (at 414 nm)

| Time (min) | Blank (Abs) | Sample 1 (Abs) | Sample 2 (Abs) |

| 0 | 0.100 | 0.105 | 0.102 |

| 1 | 0.101 | 0.125 | 0.142 |

| 2 | 0.102 | 0.145 | 0.182 |

| 3 | 0.103 | 0.165 | 0.222 |

| 4 | 0.104 | 0.185 | 0.262 |

| 5 | 0.105 | 0.205 | 0.302 |

Table 2: Calculated Rates and PLA2 Activity

| Parameter | Blank | Sample 1 | Sample 2 |

| Rate (ΔA/min) | 0.001 | 0.020 | 0.040 |

| Corrected Rate (ΔA/min) | N/A | 0.019 | 0.039 |

| PLA2 Activity (nmol/min/mL) | N/A | 59.5 | 122.1 |

Calculation for Sample 1 (assuming a 0.7 cm path length): Activity = [ (0.019) * (0.23 mL) ] / [ (14150 M⁻¹cm⁻¹) * (0.7 cm) * (0.01 mL) ] * 10⁶ = 59.5 nmol/min/mL

Visualizations

Experimental Workflow

Caption: Workflow for PLA2 activity measurement.

PLA2 Signaling Pathway

Caption: Simplified cPLA₂ activation and signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. content.abcam.com [content.abcam.com]

- 10. assets.fishersci.com [assets.fishersci.com]

Application Notes: Continuous Kinetic Assay for Lysophosphatidylcholine Acyltransferases (LPCATs) using Palmitoyl thio-PC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs) are a family of enzymes crucial for phospholipid metabolism, particularly in the remodeling of cell membranes through the Lands' cycle.[1] These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) to a lysophosphatidylcholine (LPC), producing phosphatidylcholine (PC).[1][2] Different LPCAT isoforms exhibit distinct tissue distributions and substrate specificities, playing vital roles in processes ranging from the production of lung surfactant (LPCAT1) to inflammatory responses (LPCAT2) and systemic lipid homeostasis (LPCAT3).[2][3][4] Dysregulation of LPCAT activity has been implicated in various diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer, making them attractive targets for therapeutic intervention.[3]

This application note provides a detailed protocol for a continuous kinetic assay to measure the activity of LPCAT enzymes. The assay utilizes Palmitoyl (B13399708) thio-PC as the acyl acceptor and a suitable acyl-CoA (e.g., Palmitoyl-CoA) as the acyl donor. The enzymatic reaction releases a free thiol group from the thio-PC substrate, which is continuously monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction produces the chromophore 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm, providing a real-time readout of enzyme activity.

Assay Principle

The continuous kinetic assay is based on a two-step reaction sequence:

-

Enzymatic Reaction: The LPCAT enzyme catalyzes the transfer of a palmitoyl group from Palmitoyl-CoA to the sn-2 position of 1-palmitoyl-2-thio-sn-glycero-3-phosphocholine (Palmitoyl thio-PC). This reaction forms dipalmitoylphosphatidylcholine (DPPC) and releases a molecule with a free sulfhydryl (thiol) group.

-

Colorimetric Detection: The released thiol group immediately reacts with DTNB, a chromogenic disulfide reagent present in the assay buffer. This reaction cleaves the disulfide bond of DTNB to produce one molecule of the yellow-colored TNB anion, which has a maximum absorbance at 412 nm.

The rate of TNB formation, monitored as an increase in absorbance at 412 nm (A412), is directly proportional to the rate of the LPCAT-catalyzed reaction. The molar extinction coefficient for TNB at 412 nm and pH 8.0 is approximately 14,150 M-1cm-1.[1][5]

Figure 1. Principle of the continuous LPCAT kinetic assay.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for LPCAT isoforms with various substrates.

-

Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify LPCAT inhibitors for drug discovery.

-

Structure-Activity Relationship (SAR) Studies: Characterization of the potency and mechanism of action of lead compounds.

-

Basic Research: Investigating the role of LPCATs in lipid metabolism and disease models.

Quantitative Data Summary

The following tables summarize published kinetic parameters for various LPCAT isoforms. It is important to note that this data was generated using 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (1-palmitoyl-LPC) as the acyl acceptor, not this compound. However, it provides a valuable reference for estimating appropriate substrate concentrations for assay development.

Table 1: Kinetic Parameters of Murine LPCAT1 (Aytl2) with Various Acyl-CoA Donors (Data obtained with 1-palmitoyl-LPC as the acyl acceptor)

| Acyl-CoA Donor | Apparent Km (µM) | Apparent Vmax (nmol/mg·min) |

| Palmitoyl-CoA (C16:0) | 10.3 | 11.2 |

| Oleoyl-CoA (C18:1) | 12.1 | 24.3 |

| Linoleoyl-CoA (C18:2) | 10.7 | 25.1 |

| Arachidonoyl-CoA (C20:4) | 4.8 | 15.6 |

Source: Data adapted from a study on murine red blood cell LPCATs.[6]

Table 2: Kinetic Parameters of Human LPCAT Isoforms with Palmitoyl-CoA (Data obtained with 1-palmitoyl-LPC as the acyl acceptor)

| Enzyme Isoform | Apparent Km (µM) | Source |

| LPCAT1 | 0.6 | GeneCards[7] |

| LPCAT3 | 41.29 | UniProt[5] |

Note: The kinetic parameters can vary depending on the experimental conditions, enzyme source (species, recombinant vs. native), and assay method. The values presented here should be used as a guide.

Experimental Protocols

This protocol is designed for a 96-well microplate format and can be adapted for other formats. A spectrophotometric plate reader capable of kinetic measurements at 412 nm is required.

Required Materials

-

Enzyme: Purified recombinant LPCAT isoform (e.g., LPCAT1, LPCAT2, LPCAT3).

-

Substrates:

-

1-Palmitoyl-2-thio-sn-glycero-3-phosphocholine (this compound)

-

Palmitoyl-CoA (or other relevant acyl-CoA)

-

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Buffer Components:

-

Tris-HCl or Sodium Phosphate

-

Bovine Serum Albumin (BSA), fatty acid-free

-

-

Equipment:

-

Kinetic microplate reader with absorbance detection at 412 nm

-

96-well clear, flat-bottom microplates

-

Standard laboratory pipettes and multichannel pipettes

-

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, containing 1 mg/mL fatty acid-free BSA.

-

DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Protect from light and prepare fresh daily.

-

This compound Stock Solution (10 mM): Prepare in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C. The final solvent concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

-

Palmitoyl-CoA Stock Solution (10 mM): Prepare in water or a suitable buffer. Aliquot and store at -80°C to minimize freeze-thaw cycles.

-

Enzyme Working Solution: Dilute the purified LPCAT enzyme in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

Assay Procedure

The following procedure is for a final assay volume of 200 µL per well. Adjust volumes proportionally for other total volumes.

Figure 2. Experimental workflow for the continuous kinetic assay.

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, DTNB, and this compound. For each well, you will need:

-